![molecular formula C36H44O4Sn B14266990 Tetrakis[(2-phenylpropan-2-yl)oxy]stannane CAS No. 138694-78-7](/img/structure/B14266990.png)
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is an organotin compound with the molecular formula C({36})H({44})O(_{4})Sn It is characterized by the presence of four 2-phenylpropan-2-yloxy groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(2-phenylpropan-2-yl)oxy]stannane typically involves the reaction of tin(IV) chloride with 2-phenylpropan-2-ol in the presence of a base. The reaction proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}9\text{H}{12}\text{O} \rightarrow \text{Sn}(\text{OC}9\text{H}{12})_4 + 4 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The 2-phenylpropan-2-yloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin dioxide, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Tetrakis[(2-phenylpropan-2-yl)oxy]stannane exerts its effects is not fully understood. it is believed to interact with molecular targets through coordination with metal centers. This interaction can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenyl-2-propanyl) orthosilicate
- Tetrakis(4-hydroxyphenyl)porphyrin
Uniqueness
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is unique due to its specific structure and the presence of 2-phenylpropan-2-yloxy groups
Properties
CAS No. |
138694-78-7 |
|---|---|
Molecular Formula |
C36H44O4Sn |
Molecular Weight |
659.4 g/mol |
IUPAC Name |
tetrakis(2-phenylpropan-2-yloxy)stannane |
InChI |
InChI=1S/4C9H11O.Sn/c4*1-9(2,10)8-6-4-3-5-7-8;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChI Key |
FHRSYEZORXOMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)O[Sn](OC(C)(C)C2=CC=CC=C2)(OC(C)(C)C3=CC=CC=C3)OC(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


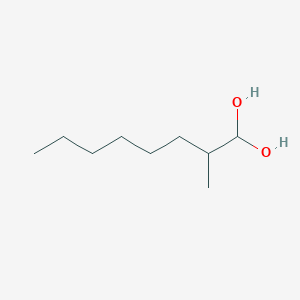
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

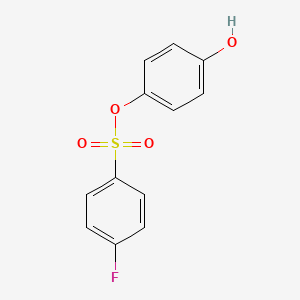
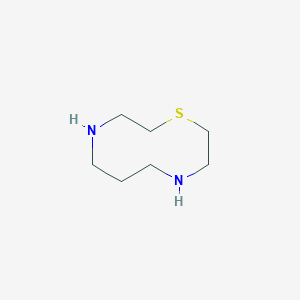
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
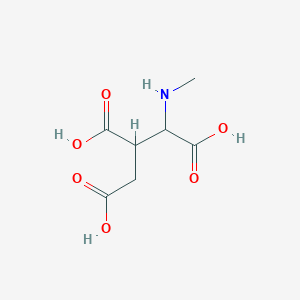
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

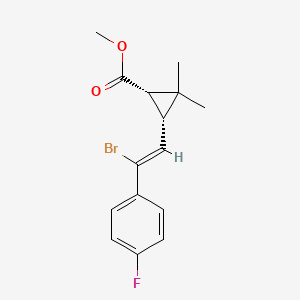
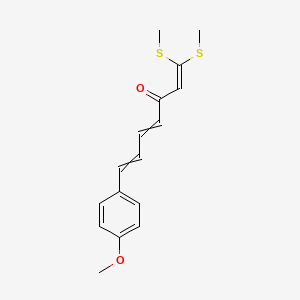
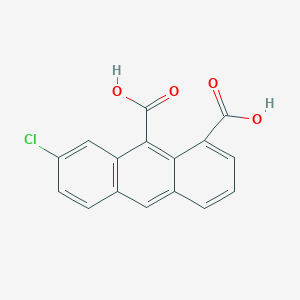
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
